molecular formula C8H12BrCl2N3O2 B6184768 methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride CAS No. 2624137-64-8

methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride

Cat. No.: B6184768
CAS No.: 2624137-64-8
M. Wt: 333
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Description

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride: is a chemical compound with a complex structure that includes a bromine atom, a carboxylate group, and multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and halides. The bromination step introduces the bromine atom at the 3-position, followed by esterification to form the carboxylate group.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.

  • Reduction: The compound can be reduced to remove the bromine atom or modify other functional groups.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromates or other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom or modified functional groups.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and optimization.

Industry: In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

  • Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate

Uniqueness: This compound is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2624137-64-8

Molecular Formula

C8H12BrCl2N3O2

Molecular Weight

333

Purity

95

Origin of Product

United States

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